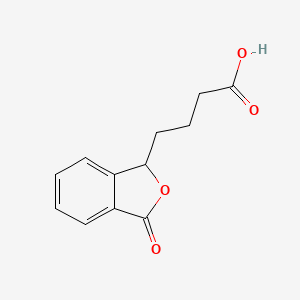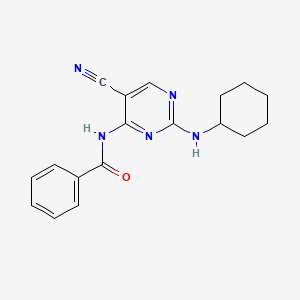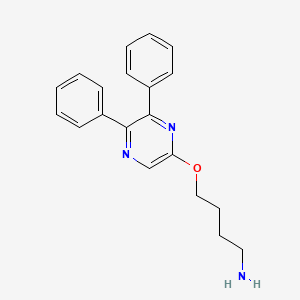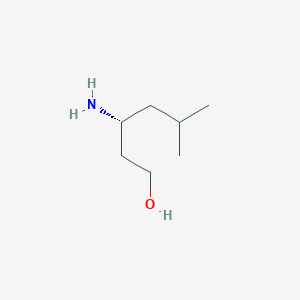
Butylphthalide metabolite M5-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a significant metabolite of 3-n-butylphthalide (NBP). NBP is a cardiovascular drug widely used for the treatment of cerebral ischemia. The metabolite M5-2 is formed through the extensive metabolism of NBP in the human body, primarily involving hydroxylation and further oxidation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide metabolite M5-2 involves the biotransformation of 3-n-butylphthalide. This process is catalyzed by multiple enzymes, including cytochrome P450 isoforms, alcohol dehydrogenase, and aldehyde dehydrogenase . The primary metabolic pathways include hydroxylation on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial biotransformation. Microorganisms such as Cunninghamella blakesleana are used to obtain reference standards of the metabolite . This method ensures the efficient and scalable production of the compound for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Butylphthalide metabolite M5-2 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the alkyl side chain.
Hydroxylation: Hydroxylation occurs at specific positions on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes.
Major Products Formed
The major products formed from these reactions include:
NBP-11-oic acid (M5-2): The primary metabolite.
Glucuronide conjugates of M5-2: Formed through further conjugation reactions.
Aplicaciones Científicas De Investigación
Butylphthalide metabolite M5-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of NBP metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of NBP and its interactions with various enzymes.
Medicine: Studied for its potential neuroprotective effects and its role in the treatment of cerebral ischemia.
Industry: Utilized in the production of pharmaceutical formulations containing NBP and its metabolites.
Mecanismo De Acción
The mechanism of action of butylphthalide metabolite M5-2 involves its interaction with multiple enzymes and molecular targets. The primary pathways include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions, leading to the formation of M5-2.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes, contributing to the formation of M5-2.
β-oxidation: M5-2 undergoes β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate.
Comparación Con Compuestos Similares
Butylphthalide metabolite M5-2 can be compared with other similar compounds, such as:
10-Keto-NBP (M2): Another major metabolite of NBP, formed through oxidation.
3-Hydroxy-NBP (M3-1): Formed through hydroxylation at the 3-position.
10-Hydroxy-NBP (M3-2): Formed through hydroxylation at the 10-position.
The uniqueness of this compound lies in its specific metabolic pathways and its role as a major circulating metabolite with significant pharmacokinetic properties .
Propiedades
Número CAS |
1485081-25-1 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
Clave InChI |
ZNPCTSQOTVUABI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)


![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)


![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
